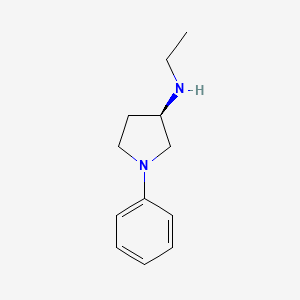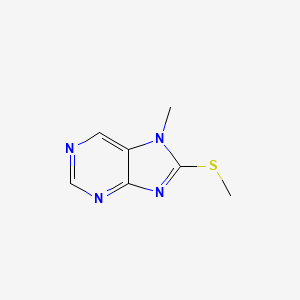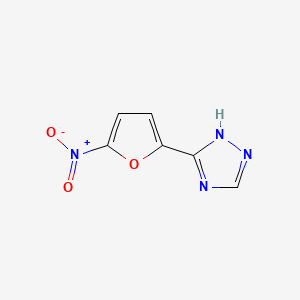![molecular formula C10H8N4S B12919315 Imidazo[1,2-a]pyrazin-8-amine, 3-(3-thienyl)- CAS No. 825630-41-9](/img/structure/B12919315.png)
Imidazo[1,2-a]pyrazin-8-amine, 3-(3-thienyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(thiophen-3-yl)imidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused ring system comprising an imidazo[1,2-a]pyrazine core with a thiophene moiety attached at the 3-position. The unique structural attributes of this compound make it a valuable scaffold for the development of new pharmaceuticals and chemical probes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiophen-3-yl)imidazo[1,2-a]pyrazin-8-amine typically involves multi-step procedures that include the formation of the imidazo[1,2-a]pyrazine core followed by the introduction of the thiophene group. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to construct the imidazo[1,2-a]pyrazine core.
Substitution Reactions: Thiophene groups can be introduced via substitution reactions using thiophene derivatives and suitable catalysts.
Condensation Reactions: Condensation of amines with aldehydes or ketones can also be used to form the desired heterocyclic structure.
Industrial Production Methods
Industrial production of 3-(thiophen-3-yl)imidazo[1,2-a]pyrazin-8-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
3-(thiophen-3-yl)imidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene moiety allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated thiophene derivatives, organometallic reagents, and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the thiophene ring.
科学的研究の応用
3-(thiophen-3-yl)imidazo[1,2-a]pyrazin-8-amine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a therapeutic agent, particularly in the development of anticancer, antimicrobial, and anti-inflammatory drugs.
Chemical Biology: It serves as a chemical probe to study biological processes and molecular interactions.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Pharmaceutical Industry: It is used in the synthesis of drug candidates and as a building block for more complex molecules.
作用機序
The mechanism of action of 3-(thiophen-3-yl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit kinase activity, disrupt protein-protein interactions, or alter gene expression. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring system and are known for their biological activity.
Thiophene-Containing Heterocycles: Compounds with thiophene moieties are widely studied for their electronic properties and biological activity.
Uniqueness
3-(thiophen-3-yl)imidazo[1,2-a]pyrazin-8-amine stands out due to its unique combination of the imidazo[1,2-a]pyrazine core and the thiophene group. This structural arrangement imparts distinct electronic and steric properties, making it a versatile scaffold for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness.
特性
CAS番号 |
825630-41-9 |
|---|---|
分子式 |
C10H8N4S |
分子量 |
216.26 g/mol |
IUPAC名 |
3-thiophen-3-ylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C10H8N4S/c11-9-10-13-5-8(7-1-4-15-6-7)14(10)3-2-12-9/h1-6H,(H2,11,12) |
InChIキー |
CTHPDMCIOJZZTJ-UHFFFAOYSA-N |
正規SMILES |
C1=CSC=C1C2=CN=C3N2C=CN=C3N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12919234.png)

![2-(4-Methoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12919240.png)






![5-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidin-7(1H)-one](/img/structure/B12919279.png)
![7-[1-(Triphenylmethoxy)pent-4-en-2-yl]-7H-purin-6-amine](/img/structure/B12919287.png)

![3-{(1R)-1-[(2-Bromoprop-2-en-1-yl)oxy]but-3-en-1-yl}furan](/img/structure/B12919331.png)
![5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl-](/img/structure/B12919335.png)
